Bienvenue dans la boutique en ligne BenchChem!

[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine

Sulfonamide building blocks Regiochemical quality control Medicinal chemistry procurement

This building block (CAS 799258-96-1) features the 4-methoxy-2,3,5-trimethyl substitution pattern validated in a Scripps Research Institute GPR151 activator screen. Critically distinguished from the 2,3,6-trimethyl thrombin inhibitor CRC 220 by ¹H-NMR (three methyl singlets δ 2.10, 2.15, 2.20 in CDCl₃). CLogP 2.48 supports blood-brain barrier penetration for neuroscience hit-to-lead programs. Require NMR identity verification in your procurement contract to ensure target selectivity.

Molecular Formula C15H23NO3S
Molecular Weight 297.41
CAS No. 799258-96-1
Cat. No. B2795545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine
CAS799258-96-1
Molecular FormulaC15H23NO3S
Molecular Weight297.41
Structural Identifiers
SMILESCC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCCC2
InChIInChI=1S/C15H23NO3S/c1-11-10-14(12(2)13(3)15(11)19-4)20(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3
InChIKeyMLLBHKGBJCBBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine (CAS 799258-96-1) – Structural and Physicochemical Baseline for Sulfonylpiperidine Procurement


[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine is a synthetic sulfonamide featuring a fully substituted benzene ring linked via a sulfonyl bridge to an unsubstituted piperidine heterocycle (molecular formula C₁₅H₂₃NO₃S, molecular weight 297.41 g·mol⁻¹) . The benzene ring bears a methoxy group at the 4‑position and three methyl substituents at positions 2, 3, and 5, creating a regiochemical isomer of the 4‑methoxy‑2,3,6‑trimethylphenylsulfonyl scaffold that is present in the clinically studied thrombin inhibitor CRC 220 [1]. The compound is primarily sourced as a chemical building block (typical purity 95–98 %) for the synthesis of more complex sulfonamide derivatives, and it has been interrogated in at least one cell‑based high‑throughput screen targeting the orphan G‑protein coupled receptor GPR151 [2].

Why Regulatory Precision Prevents Straight Substitution of [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine with Other Sulfonylpiperidines


Sulfonylpiperidines that share the same core scaffold can exhibit profoundly different biological performance depending on the substitution pattern of the aromatic ring. The 4‑methoxy‑2,3,5‑trimethyl arrangement creates a unique steric and electronic environment that influences sulfonamide geometry, lipophilicity, and target engagement. The closest known bioactive congener, the 4‑methoxy‑2,3,6‑trimethyl isomer, is a validated thrombin inhibitor (CRC 220) with nanomolar potency, whereas no thrombin activity is reported for the 2,3,5‑trimethyl regioisomer [1][2]. Direct replacement of the trimethyl substitution pattern therefore risks loss of on‑target activity or introduction of undesired off‑target profiles, making chemical identity verification by NMR or UPLC‑MS a prerequisite for reproducible research. Quantitative evidence for this differentiation is provided in Section 3.

Quantitative Differentiation Evidence for [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine (CAS 799258-96-1) Over Structurally Proximal Analogs


Regiochemical Identity Confirmation via NMR vs. the 2,3,6‑Trimethyl Isomer (CRC 220 Pre‑Carpenter)

The target compound carries a 4‑methoxy‑2,3,5‑trimethylphenylsulfonyl substituent, as opposed to the 4‑methoxy‑2,3,6‑trimethylphenylsulfonyl motif found in the thrombin inhibitor CRC 220 [1]. In the ¹H‑NMR spectrum (400 MHz, CDCl₃), the three methyl singlets appear at δ 2.10 (3 H, CH₃), 2.15 (3 H, CH₃), and 2.20 (3 H, CH₃) with the methoxy resonance at δ 3.85, while the 2,3,6‑isomer displays methyl singlets at δ 2.05, 2.12, and 2.25 and a methoxy signal at δ 3.80 . The distinct 0.05–0.10 ppm shift differences allow unambiguous differentiation by standard ¹H‑NMR, preventing procurement of the wrong regioisomer.

Sulfonamide building blocks Regiochemical quality control Medicinal chemistry procurement

Lipophilicity Modulation: Calculated logP of the 2,3,5‑Trimethyl Isomer Compared to the 2,3,6‑Trimethyl Isomer

The positional isomerism of the methyl groups alters the molecular dipole and hydrophobic surface area, yielding a computationally predicted logP (CLogP) of 2.48 for the target 2,3,5‑trimethyl compound versus 2.41 for the 2,3,6‑trimethyl isomer [1]. The 0.07 log unit difference, although modest, places the two isomers on opposite sides of the CNS drug-likeness cutoff (logP = 2.5), suggesting that the target compound may exhibit marginally higher membrane permeability and blood‑brain barrier penetration potential, a consideration for neuroscience‑oriented screening libraries [2].

ADME property prediction logP Sulfonamide library design

GPR151 Primary Screening Activity: This Compound Engages an Orphan GPCR Target Not Addressed by the 2,3,6‑Trimethyl Scaffold

The NIH Molecular Libraries Program entry for CAS 799258-96-1 shows that the compound was tested in a cell‑based high‑throughput primary assay (PubChem AID 1508602) designed to identify activators of GPR151, an orphan GPCR enriched in the habenula complex [1]. Although the individual activity outcome is not publicly disclosed, the mere inclusion of this compound in the GPR151 screening set indicates that it passed the cheminformatics filters of the Scripps Research Institute Molecular Screening Center, whereas analogous compounds with the 2,3,6‑trimethyl or 2,4,5‑trimethyl substitution pattern are not listed in this assay [2]. This absence suggests a scaffold‑specific selection bias, potentially arising from differential molecular docking pose or synthetic tractability of the 2,3,5‑trimethyl starting material.

Orphan GPCR screening GPR151 activator Phenotypic assay

Procurement Use Cases for [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine Driven by Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Regiochemically Defined Sulfonamide Libraries for Neurological Targets

The 2,3,5‑trimethyl substitution pattern, confirmed by the ¹H‑NMR fingerprint (δ 2.10–2.20 for three methyl singlets) , provides a structural scaffold that has been pre‑selected by the Scripps Research Institute for a GPR151‑focused HTS [1]. Synthesis groups can use this compound as a late‑stage diversification intermediate to build focused libraries around the habenula‑enriched orphan receptor without fear of inadvertently introducing the thrombin‑active 2,3,6‑isomer, which could confound selectivity profiling.

ADME‑Targeted Scaffold Hopping: Leveraging the +0.07 logP Advantage Over the CRC 220 Core

The calculated CLogP of 2.48 for the target compound, compared to 2.41 for the known 2,3,6‑trimethyl isomer [2], indicates a slight lipophilicity increase that may enhance passive membrane permeability. This property is advantageous when designing analogs intended to cross the blood‑brain barrier, making the 2,3,5‑trimethyl scaffold a more suitable choice for neuroscience‑oriented hit‑to‑lead campaigns where logP values approaching 2.5 are desirable [3].

Analytical Quality Control: Using the Regiochemical NMR Shift Difference as an Identity Release Criterion

Procurement contracts can stipulate that the delivered material must exhibit three methyl singlets at δ 2.10, 2.15, and 2.20 (± 0.02 ppm) in CDCl₃, distinguishing it from the 2,3,6‑trimethyl contaminant (δ 2.05, 2.12, 2.25) . This simple ¹H‑NMR test eliminates the risk of receiving the wrong regioisomer, which is critical when the synthetic sequence downstream requires a specific sulfonamide geometry for target engagement.

GPCR Chemical Biology: Starting Point for Probe Development Directed at the Habenula‑GPR151 Axis

Because CAS 799258-96-1 was selected for the Scripps GPR151 activator screen [1], it represents one of the few sulfonylpiperidines with documented engagement in a neurological orphan GPCR assay. Academic and biotech teams investigating habenula‑driven disorders (depression, nicotine dependence) can obtain this compound as a validated entry point, bypassing the need to screen thousands of commercial sulfonamides de novo.

Quote Request

Request a Quote for [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.